(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride
Description
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
(1R)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m0../s1 |
InChI Key |
BRIUJDINAXEKJO-LTCKWSDVSA-N |
Isomeric SMILES |
C1CNCCC12CC3=CC=CC=C3[C@@H]2N.Cl.Cl |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound centers on the construction of the spiro[indane-piperidine] framework, followed by the introduction of the amine group and formation of the dihydrochloride salt. The key challenges include achieving the stereoselective formation of the spiro center and functionalizing the piperidine ring appropriately.
Spirocyclic Core Formation
The spirocyclic core is commonly prepared via cyclization reactions involving indane derivatives and piperidine precursors. According to the European Patent EP 0450761 A1, spirocyclic oxytocin antagonists, structurally related to (1R)-spiro[indane-2,4'-piperidine]-1-amine, are synthesized by strategic cyclization steps that create the spiro linkage between the indane and piperidine rings. The patent outlines methods involving:
- Alkylation of indane derivatives with suitable piperidine precursors under controlled conditions.
- Use of protecting groups to direct the formation of the spiro center.
- Subsequent functional group transformations to install the amine moiety.
This patent provides detailed reaction conditions, including solvents, temperatures, and catalysts, ensuring high stereoselectivity and yield.
Amine Functionalization and Salt Formation
The primary amine at the 1-position of the spiro[indane-piperidine] is introduced either by reductive amination or nucleophilic substitution reactions on appropriate intermediates. The final compound is often isolated as the dihydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and facilitates purification.
Alternative Synthetic Routes and Related Spirocyclic Compounds
Research into spirocyclic compounds related to the indane framework, such as spirobiindanes and spiro[indene-pyrrole] derivatives, has employed cascade cyclization reactions under metal-free conditions or with iodine-mediated processes. For example, a recent synthetic method involves:
- The reaction of propargyl alcohol-tethered alkylidenecyclopropanes with iodine in 1,2-dichloroethane (DCE) under heating.
- This process proceeds via an iodination-initiated cascade intramolecular enyne cyclization and electrophilic aromatic substitution to yield spirocyclic products with moderate to excellent yields.
While this method is primarily for all-carbon spirobiindene derivatives, it demonstrates the versatility of cascade cyclizations in spiro compound synthesis and could inspire analogous approaches for spiro[indane-piperidine] systems.
Precursor Synthesis: Indane-1,3-Dione and Derivatives
The synthesis of indane-based spiro compounds often begins with indane-1,3-dione or related intermediates. Indane-1,3-dione can be synthesized by:
- Self-condensation of indane-1,3-dione under basic conditions using triethylamine, sodium acetate, or sodium hydride.
- Oxidation of indane using various oxidizing agents such as N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, or pyridinium dichromate.
These intermediates are crucial for subsequent functionalization and cyclization steps leading to the spirocyclic core.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R)-spiro[indane-2,4’-piperidine]-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride is a complex organic compound featuring a spirocyclic structure, characterized by an indane moiety fused to a piperidine ring, with an amine group attached to the spiro center. The dihydrochloride form enhances its solubility in water, making it suitable for various applications.
Scientific Research Applications
(1R)-spiro[indane-2,4’-piperidine]-1-amine;dihydrochloride has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules.
- Biology: It is investigated for potential interactions with biological targets, such as enzymes and receptors.
- Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
- Industry: It is utilized in developing new materials and chemical processes.
Chemical Reactions Analysis
(1R)-spiro[indane-2,4’-piperidine]-1-amine undergoes various chemical reactions:
- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
- Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Hydrogen gas with a palladium catalyst.
- Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Mechanism of Action
The mechanism of action of (1R)-spiro[indane-2,4’-piperidine]-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
- (S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine Dihydrochloride
- Structure : Indene-piperidine spiro system with (S)-configuration.
- Properties : Molecular weight 275.22 g/mol, CAS 2306254-23-7, ≥97% purity, stored at 2–8°C .
- Key Difference : The (S)-enantiomer may exhibit distinct receptor-binding profiles compared to the (1R)-indane analog due to stereochemical preferences in biological systems.
Functionalized Spiro[indane-piperidine] Derivatives
- 1-Amino-spiro[1-amino-indane-2,4'-piperidine] Dihydrochloride Structure: Dual amine groups on the indane and piperidine moieties. Properties: Molecular weight 275.22 g/mol, CAS 2416991-31-4 .
Spiro[indoline-piperidine] Antitumor Agents
- Compound 5b (SMU-B) Structure: Spiro[indoline-3,4'-piperidine]-2-one with aminopyridyl substituents. Activity: Potent c-Met/ALK dual inhibitor with >50% tumor growth inhibition in gastric carcinoma models . Contrast: The indoline-2-one core and pyridyl substituents confer kinase selectivity absent in the simpler indane-piperidine scaffold of the target compound.
Growth Hormone Secretagogues
- L-163,191 (MK-0677)
- Structure : 1,2-Dihydrospiro(3H-indole-3,4'-piperidine) with acylated N-terminus.
- Activity : Orally active growth hormone secretagogue via ghrelin receptor agonism .
- Comparison : The indole ring and acylated sidechain enhance metabolic stability, whereas the target compound’s indane and primary amine may favor different pharmacokinetics.
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Accessibility : Spiro[indane-piperidine] derivatives are synthesized via acylation or alkylation of piperidine precursors, often achieving high yields (>80%) .
Stereochemical Impact : Enantiomers like (1R) vs. (S) configurations significantly influence receptor binding; e.g., (S)-enantiomers of related spiro compounds show higher metabolic stability .
Salt Forms: Dihydrochloride salts improve water solubility and crystallinity, critical for formulation, as seen in 2,4-diaminophenol dihydrochloride (melting point 205°C) .
Pharmacological Flexibility : Structural modifications (e.g., indole vs. indane rings, acylated amines) allow tuning for CNS penetration or peripheral activity .
Biological Activity
(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride is a compound of interest due to its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and therapeutic applications. This article synthesizes existing research findings related to its biological activity, highlighting case studies and relevant data.
The compound's biological activity can be attributed to its structural characteristics, which allow it to interact with various biological targets. It is essential to understand how such compounds modulate biochemical pathways.
- Receptor Interactions : Compounds similar in structure to (1R)-spiro[indane-2,4'-piperidine]-1-amine have been shown to act on neurotransmitter receptors, particularly those involved in biogenic amine transport. This interaction can lead to alterations in neurotransmitter levels, influencing mood and behavior .
- Enzyme Inhibition : Indandione derivatives, which share structural similarities with the target compound, have demonstrated inhibitory effects on key enzymes such as cyclin-dependent kinases and tyrosine kinases. These enzymes are crucial in cell cycle regulation and signal transduction pathways .
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antitumor Activity
Research indicates that compounds with indanone structures exhibit significant antitumor properties. For instance, thiosemicarbazone complexes derived from indanone have shown selective cytotoxicity against leukemia cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
2. Antimicrobial Properties
Indandione derivatives have been reported to possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
3. Antioxidant Effects
Compounds related to (1R)-spiro[indane-2,4'-piperidine]-1-amine have been evaluated for their antioxidant capabilities. These properties are crucial for mitigating oxidative stress in cells, which is linked to numerous diseases .
Case Studies
Several studies highlight the biological potential of this compound:
- Study on Anticancer Activity : A recent study investigated the anticancer effects of a related compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of indanone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, indicating strong antimicrobial activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. What are the common synthetic routes for (1R)-spiro[indane-2,4'-piperidine]-1-amine dihydrochloride?
The synthesis typically involves multi-step processes starting from indane or piperidine precursors. For example, spirocyclic compounds are often constructed via condensation reactions using oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) to form the spiro junction . Key steps include controlling ring closure and stereochemistry through chiral auxiliaries or catalysts. Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment in anhydrous conditions .
Q. How is the compound characterized to confirm its stereochemical purity?
Characterization relies on a combination of analytical techniques:
- NMR Spectroscopy : Distinguishes spirocyclic geometry via unique proton splitting patterns, particularly at the chiral center .
- X-ray Crystallography : Resolves absolute configuration of the (1R)-enantiomer .
- HPLC with Chiral Columns : Validates enantiomeric excess (>97%) using polar mobile phases .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar spiro-piperidine derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of hydrochloride salts .
- Store in anhydrous, airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during spiro ring formation?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperidine ring closure .
- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity .
Q. What mechanistic insights explain the reactivity of the spiro-piperidine core in nucleophilic substitutions?
The spiro structure creates steric hindrance, directing nucleophilic attacks to the less hindered piperidine nitrogen. Computational studies (DFT) suggest that the indane ring’s electron-withdrawing effect activates the piperidine for SNAr reactions, as seen in analogous systems with 2,4-dinitrochlorobenzene .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Discrepancies may arise from:
- Bioavailability Issues : Assess solubility (e.g., logP) and plasma protein binding .
- Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways .
- Dose-Response Calibration : Validate in vivo efficacy using xenograft models with pharmacokinetic monitoring .
Q. What strategies are effective in troubleshooting low yields during dihydrochloride salt formation?
- pH Control : Maintain acidic conditions (pH < 2) during HCl addition to ensure protonation of both amine groups .
- Crystallization Optimization : Use anti-solvents (e.g., diethyl ether) to precipitate the salt .
- Purity of Starting Amine : Pre-purify the free base via column chromatography to remove hydrophobic impurities .
Methodological Considerations
Q. Which assays are suitable for evaluating the compound’s biological activity?
- Kinase Inhibition Assays : Use fluorescence polarization to measure IC50 values against c-Met/ALK targets .
- Cell Viability Assays : Test in gastric carcinoma (GTL-16) lines with ATP-luminescence endpoints .
- In Vivo Pharmacodynamics : Monitor tumor growth inhibition (>50%) in xenograft models, paired with Western blotting to confirm target phosphorylation suppression .
Q. How should stability studies be designed for long-term storage?
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then analyze via HPLC .
- Anhydrous Stability : Store under argon with molecular sieves to prevent HCl dissociation .
Q. What computational tools aid in predicting the compound’s ADMET properties?
- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions .
- Molinspiration : Estimates logP, PSA, and drug-likeness scores .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR and mass spectrometry data for impurity profiling?
- High-Resolution MS : Identify impurities via exact mass matching (e.g., Δ < 2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
